3-Hydroxy-4-oxobut-2-enoic acid
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Overview
Description
3-Hydroxy-4-oxobut-2-enoic acid is an organic compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes both hydroxyl and keto functional groups. It serves as a versatile intermediate in organic synthesis and has shown potential in various biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-oxobut-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives. This reaction can be facilitated using microwave-assisted techniques, which provide the desired products in moderate to excellent yields. The reaction conditions vary depending on the nature of the methyl ketone substituent. For instance, aryl derivatives react best with tosic acid, while aliphatic substrates react best with pyrrolidine and acetic acid .
Industrial Production Methods: Industrial production of this compound often involves large-scale aldol condensation reactions. The use of optimized reaction conditions and catalysts ensures high yields and purity of the final product. The scalability of these methods makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-oxobut-2-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of both hydroxyl and keto functional groups, which make the compound highly reactive.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a carboxyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the keto group, leading to the formation of various derivatives.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Hydroxy-4-oxobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential in the study of metabolic pathways and enzyme mechanisms.
Medicine: Derivatives of this compound have been investigated for their antimicrobial, antifungal, and anticancer properties
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-oxobut-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting metabolic pathways and cellular processes. Its reactivity allows it to form covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
- 2-Hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid
- 4-(2-Methoxyphenyl)-2-oxobut-3-enoic acid
- N-Substituted 4-Aryl-2-Hydroxy-4-Oxobut-2-Enoic Acid Hydrazides
Comparison: Compared to these similar compounds, 3-Hydroxy-4-oxobut-2-enoic acid is unique due to its specific functional groups and reactivity. Its hydroxyl and keto groups provide a versatile platform for various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
114828-86-3 |
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Molecular Formula |
C4H4O4 |
Molecular Weight |
116.07 g/mol |
IUPAC Name |
3-hydroxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C4H4O4/c5-2-3(6)1-4(7)8/h1-2,6H,(H,7,8) |
InChI Key |
XAFRURAEAVDJRU-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C=O)O)C(=O)O |
Origin of Product |
United States |
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